6-Chloro-4-methylnicotinic acid

Description

The exact mass of the compound 6-Chloro-4-methylnicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-4-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

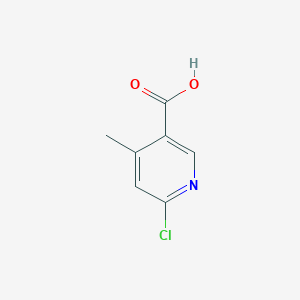

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLFIXIHOWGYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624460 | |

| Record name | 6-Chloro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503555-50-8 | |

| Record name | 6-Chloro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 6-Chloro-4-methylnicotinic acid?

An In-depth Technical Guide to 6-Chloro-4-methylnicotinic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties and applications of 6-Chloro-4-methylnicotinic acid. The information presented herein is synthesized from established literature and supplier technical data to ensure scientific integrity and practical utility.

Introduction and Strategic Importance

6-Chloro-4-methylnicotinic acid is a substituted pyridine carboxylic acid that has emerged as a valuable heterocyclic building block in the synthesis of complex organic molecules. Its unique arrangement of a carboxylic acid, a chloro substituent, and a methyl group on the pyridine ring provides multiple reactive sites for chemical modification. This trifunctional characteristic makes it an attractive starting material and intermediate for creating diverse molecular scaffolds, particularly in the realm of medicinal chemistry and agrochemical research. Its derivatives have been investigated for a range of biological activities, highlighting its significance in the development of novel therapeutic agents.[1]

Core Chemical and Physical Properties

The fundamental properties of 6-Chloro-4-methylnicotinic acid are crucial for its handling, reaction setup, and purification. These properties have been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 503555-50-8 | [2][3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [3][5] |

| Molecular Weight | 171.58 g/mol | [2][3] |

| Appearance | Light yellow to off-white solid powder | [6] |

| Melting Point | 157 - 161 °C | [6] |

| Purity | Typically ≥95% | [2][5] |

| Synonyms | 6-Chloro-4-methylpyridine-3-carboxylic acid, 5-Carboxy-2-chloro-4-methylpyridine | [2][3] |

Molecular Structure and Spectroscopic Profile

Chemical Structure

The structure of 6-Chloro-4-methylnicotinic acid, with its key functional groups, is depicted below. This visualization is essential for understanding its reactivity and steric considerations.

Caption: 2D structure of 6-Chloro-4-methylnicotinic acid.

Spectroscopic Characterization (Inferred)

While specific spectral data for this exact compound is not widely published, an experienced chemist can infer the expected spectroscopic characteristics based on its structure and data from analogous compounds like 6-chloronicotinic acid.[7][8]

-

¹H NMR: The spectrum should display two distinct aromatic proton signals in the pyridine ring region (typically 7-9 ppm). A singlet corresponding to the methyl protons (CH₃) would likely appear around 2.3-2.6 ppm. The acidic proton of the carboxylic acid will be a broad singlet, often downfield (>10 ppm), and its visibility can depend on the solvent used.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carboxyl carbon (C=O) will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the 120-160 ppm range, with the carbon attached to the chlorine atom being significantly influenced. The methyl carbon will be the most upfield signal (around 15-25 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected. A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹. A sharp C=O stretch will appear around 1700 cm⁻¹. C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ region. C-H and C=C/C=N stretches from the aromatic ring will also be present.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 171, with a characteristic M+2 isotope peak at m/z 173 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH) and the chlorine atom.

Synthesis and Reactivity

Synthetic Approach

A common and industrially relevant method for synthesizing chlorinated nicotinic acids is through the oxidation of the corresponding chloromethylpyridine.[9] This approach offers a direct route from readily available starting materials.

Caption: Plausible synthetic workflow for 6-Chloro-4-methylnicotinic acid.

This process involves the selective oxidation of one of the methyl groups of a dimethyl-substituted chloropyridine. The reaction conditions, such as the choice of oxidizing agent and temperature, are critical to achieving good yield and selectivity.[9]

Chemical Reactivity and Derivatization

The reactivity of 6-Chloro-4-methylnicotinic acid is governed by its three primary functional components:

-

Carboxylic Acid Group: This group is readily derivatized. It can be converted to esters, amides, or acid chlorides, providing a key handle for attaching various side chains and pharmacophores. Recent studies have utilized this functionality to synthesize novel inhibitors of α-amylase and α-glucosidase for potential type 2 diabetes treatment.[1]

-

Chloro Substituent: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to further diversify the molecular scaffold.[1] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this reaction.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of any new group.

Applications in Drug Discovery and Development

6-Chloro-4-methylnicotinic acid is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules.[5] Its utility is demonstrated in recent research where it serves as a foundational scaffold for creating libraries of compounds for high-throughput screening.

For instance, in a 2024 study, derivatives of 6-chloronicotinic acid were synthesized and evaluated for their inhibitory activity against enzymes implicated in type 2 diabetes.[1] This highlights the compound's relevance in modern medicinal chemistry programs aimed at discovering new treatments for metabolic disorders.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following information is derived from safety data sheets (SDS).[2][10][11]

Hazard Identification

| GHS Hazard Statement | Description |

| H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid breathing dust.[10] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][11]

-

Keep away from incompatible materials such as strong oxidizing agents.

Exemplary Experimental Protocols

Protocol: Esterification to Methyl 6-Chloro-4-methylnicotinate

This protocol describes a standard method for converting the carboxylic acid to its methyl ester, a common step in further derivatization.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-Chloro-4-methylnicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol: Purification by Recrystallization

This protocol is adapted from methods used for similar nicotinic acid derivatives.[12]

-

Dissolution: In a beaker, add the crude 6-Chloro-4-methylnicotinic acid to a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a water/alcohol mixture).

-

Heating: Gently heat the mixture with stirring until the solid completely dissolves.

-

Cooling: Slowly cool the solution to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

References

- Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a similar hazardous chemical as a direct link for 6-Chloro-4-methylnicotinic acid was not available.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-6-methylnicotinic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 6-Chloronicotinic Acid. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet for 6-Methylnicotinic acid.

-

LookChem. (n.d.). 6-chloro-4-methylnicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

-

PubMed Central. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved from [Link]

-

NIST WebBook. (n.d.). 6-Chloronicotinic acid - Mass Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). 6-Chloronicotinic acid - UV/Visible spectrum. Retrieved from [Link]

Sources

- 1. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 503555-50-8 Cas No. | 6-Chloro-4-methylnicotinic acid | Apollo [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. 6-chloro-4-methylnicotinic acid, CasNo.503555-50-8 Shanghai FDC-CHEMICAL Co., Ltd. China (Mainland) [fdc-chemical.lookchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 6-Chloronicotinic acid [webbook.nist.gov]

- 8. 6-Chloronicotinic acid [webbook.nist.gov]

- 9. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. aaronchem.com [aaronchem.com]

- 12. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]

6-Chloro-4-methylnicotinic acid CAS number and structure.

An In-depth Technical Guide to 6-Chloro-4-methylnicotinic Acid for Advanced Research and Development

Executive Summary: This whitepaper provides a comprehensive technical overview of 6-Chloro-4-methylnicotinic acid (CAS No. 503555-50-8), a key heterocyclic building block in modern medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and strategic importance as a versatile intermediate. By synthesizing data from established chemical suppliers and relevant scientific literature, this document serves as a critical resource for researchers, chemists, and professionals in pharmaceutical development, offering insights into its application and handling.

Introduction to a Versatile Heterocyclic Scaffold

In the landscape of drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. Substituted pyridine derivatives, in particular, represent a privileged class of scaffolds due to their presence in numerous biologically active compounds. 6-Chloro-4-methylnicotinic acid is a notable example, offering a unique combination of functional groups that enable diverse chemical transformations. Its structure, featuring a carboxylic acid, a chlorine atom, and a methyl group on a pyridine ring, presents multiple reaction sites for medicinal chemists to explore. This guide elucidates the core characteristics of this compound, underscoring its utility in the synthesis of complex molecular architectures for targeted therapeutic applications.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development activities. This section details the fundamental identifiers and properties of 6-Chloro-4-methylnicotinic acid.

CAS Number and Molecular Formula

The compound is unambiguously identified by its Chemical Abstracts Service (CAS) Registry Number: 503555-50-8 .[1][2][3][4] This identifier is crucial for accurate database searches and regulatory compliance. Alternate names include 6-Chloro-4-methylpyridine-3-carboxylic acid and 5-Carboxy-2-chloro-4-methylpyridine.[1]

Chemical Structure

The molecular structure of 6-Chloro-4-methylnicotinic acid is defined by a pyridine ring substituted at the 3-position with a carboxylic acid group, the 4-position with a methyl group, and the 6-position with a chlorine atom. This arrangement of functional groups is key to its reactivity and utility as a synthetic intermediate.

Caption: Chemical Structure of 6-Chloro-4-methylnicotinic acid.

Physicochemical Properties

A summary of key physicochemical data is essential for experimental design, including solubility testing, reaction setup, and safety assessments.

| Property | Value | Source |

| CAS Number | 503555-50-8 | [1][2][5] |

| Molecular Formula | C₇H₆ClNO₂ | [1][4][5] |

| Molecular Weight | 171.58 g/mol | [1] |

| Purity | Typically ≥95% | [5] |

| Appearance | Crystalline Powder | [6] |

| Grade | Pharmaceutical Grade | [5] |

| Storage | Keep in a cool, dry place | [5] |

Synthesis and Manufacturing Insights

While specific, proprietary synthesis routes for 6-Chloro-4-methylnicotinic acid are not publicly detailed, a conceptual pathway can be inferred from established organic chemistry principles and patents for related structures, such as 6-chloronicotinic acid and 6-methylnicotinic acid.

The synthesis of substituted nicotinic acids often involves the oxidation of a corresponding methyl or ethyl group on the pyridine ring. For instance, the preparation of 6-chloronicotinic acid can be achieved by the direct oxidation of 2-chloro-5-methylpyridine.[7] A plausible strategy for the target molecule would likely involve a multi-step synthesis starting from a readily available, appropriately substituted pyridine or by constructing the pyridine ring itself.

The presence of the chloro-substituent is particularly strategic. It can be introduced via various chlorination reactions or, more commonly, carried through from a chlorinated starting material. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups, a key reason for its utility in medicinal chemistry.[8]

Applications in Research and Drug Development

The primary value of 6-Chloro-4-methylnicotinic acid lies in its role as a versatile intermediate in the pharmaceutical industry.[5] Its trifunctional nature allows for sequential, site-selective modifications.

Role as a Key Building Block

The three key functional regions of the molecule serve distinct purposes in synthetic campaigns:

-

Carboxylic Acid (Position 3): This group is readily converted into esters, amides, or other derivatives. It serves as a handle for coupling with amines or alcohols, enabling the extension of the molecular scaffold to interact with biological targets.

-

Chlorine Atom (Position 6): As a good leaving group in SNAr reactions, the chlorine can be displaced by nucleophiles such as phenols, thiophenols, amines, and alkoxides.[8] This allows for the introduction of diverse side chains crucial for modulating a compound's pharmacological profile (e.g., potency, selectivity, ADME properties).

-

Methyl Group (Position 4): While less reactive, the methyl group influences the electronic properties of the pyridine ring and provides steric bulk, which can be critical for optimizing binding affinity to a target protein.

Workflow: From Intermediate to Preclinical Candidate

The journey from a building block to a potential drug candidate is a multi-stage process involving iterative design, synthesis, and testing. 6-Chloro-4-methylnicotinic acid is typically employed in the hit-to-lead and lead optimization phases of drug discovery.[9]

Caption: Role of 6-Chloro-4-methylnicotinic acid in a drug discovery workflow.

A practical example of a related compound's application is seen in the synthesis of novel α-amylase and α-glucosidase inhibitors for potential Type 2 diabetes treatment.[8] In that work, researchers utilized 6-chloronicotinic acid, first converting the carboxylic acid to a methyl ester to protect it, and then performing an SNAr reaction to introduce various phenol or thiophenol groups at the 6-position.[8] A final hydrolysis step yielded the target nicotinic acid derivatives. This methodology directly showcases the synthetic utility imparted by the chloro and carboxylic acid functionalities.

Safety and Handling

As with any laboratory chemical, proper handling of 6-Chloro-4-methylnicotinic acid is essential. Based on available safety data, the compound is associated with the following hazards:

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Therefore, the following precautionary measures are mandatory:

-

P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

All work should be conducted in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn at all times. The compound is intended for research use only and is not for diagnostic or therapeutic use.[10]

Conclusion

6-Chloro-4-methylnicotinic acid (CAS 503555-50-8) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined structure, featuring three distinct points for chemical modification, makes it an ideal scaffold for building molecular libraries and optimizing lead compounds. A thorough understanding of its chemical properties, reactivity, and safety protocols enables researchers to effectively leverage this compound in the complex, multi-step process of discovering and developing new therapeutic agents.

References

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

Indian Industry. (n.d.). Synthesis of methyl-6-methyinicotinate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

-

ResearchGate. (2007). 6-Chloronicotinic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

LookChem. (n.d.). 6-chloro-4-methylnicotinic acid. Retrieved from [Link]

- Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.

-

PubMed Central. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

- Google Patents. (2011). CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 6-Chloronicotinic Acid. Retrieved from [Link]

-

RTI International. (n.d.). Drug Discovery & Development Services and Capabilities. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 503555-50-8 Cas No. | 6-Chloro-4-methylnicotinic acid | Apollo [store.apolloscientific.co.uk]

- 4. Page loading... [guidechem.com]

- 5. 6-chloro-4-methylnicotinic acid, CasNo.503555-50-8 Shanghai FDC-CHEMICAL Co., Ltd. China (Mainland) [fdc-chemical.lookchem.com]

- 6. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 7. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 8. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 10. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Synthesis of 6-Chloro-4-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthetic pathways for obtaining 6-Chloro-4-methylnicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document is structured to offer not just a recitation of methods, but a strategic analysis of the available synthetic routes, empowering researchers to make informed decisions based on the principles of chemical synthesis, efficiency, and scalability.

Introduction: The Significance of 6-Chloro-4-methylnicotinic Acid

6-Chloro-4-methylnicotinic acid, with the CAS Number 503555-50-8, is a substituted pyridine derivative. The unique arrangement of a chlorine atom at the 6-position, a methyl group at the 4-position, and a carboxylic acid at the 3-position makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The chloro substituent provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties. The carboxylic acid functionality allows for amide bond formation and other derivatizations, crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

The synthesis of this molecule, however, presents challenges in achieving the desired regioselectivity on the pyridine ring. This guide will dissect three plausible synthetic strategies, evaluating their respective merits and providing a foundation for practical application in the laboratory.

Synthetic Strategies: A Multi-pronged Approach

The synthesis of 6-Chloro-4-methylnicotinic acid can be approached from several angles. We will explore three distinct routes: the functionalization of a pre-existing nicotinic acid core, the de novo construction of the pyridine ring, and a strategy involving a nitrile intermediate.

Route 1: Halogenation of a Pre-functionalized Nicotinic Acid Derivative

This strategy hinges on the selective introduction of a chlorine atom at the 6-position of a suitably substituted 4-methylnicotinic acid precursor. The success of this route is contingent on controlling the regioselectivity of the halogenation reaction.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis via halogenation.

Detailed Analysis and Key Transformations:

-

Synthesis of a 4-Methylnicotinic Acid Precursor: A plausible starting point is 4-methylnicotinic acid itself. Its synthesis can be achieved through the hydrolysis of 3-cyano-4-methylpyridine.

-

Esterification (Protection): The carboxylic acid group is generally protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions during the subsequent chlorination step. This is a standard procedure often carried out using an alcohol in the presence of an acid catalyst.

-

Selective Chlorination: This is the most critical step. The pyridine ring is generally electron-deficient and thus resistant to electrophilic substitution. However, the presence of the activating methyl group can influence the reactivity. A promising approach is suggested by the successful bromination of methyl 4-hydroxy-6-methylnicotinate using phosphorus oxybromide (POBr₃). By analogy, phosphorus oxychloride (POCl₃) or other chlorinating agents could be employed for the chlorination of a 4-methyl-6-hydroxynicotinic acid ester. The 6-hydroxy group would act as a directing group and a leaving group after activation by POCl₃.

-

Hydrolysis (Deprotection): The final step involves the hydrolysis of the ester group back to the carboxylic acid, typically under acidic or basic conditions, to yield the target molecule.

Route 2: Synthesis via a Nitrile Intermediate and Subsequent Hydrolysis

This route leverages the synthesis of a nicotinonitrile precursor, which is then converted to the desired nicotinic acid. This approach can be advantageous as the nitrile group can be introduced through various methods and is readily hydrolyzed.

Conceptual Workflow:

Figure 2: Conceptual workflow for the synthesis via a nitrile intermediate.

Detailed Analysis and Key Transformations:

-

Synthesis of a Dichloro-methylnicotinonitrile: A key intermediate for this route is 2,6-dichloro-4-methylnicotinonitrile. Its synthesis has been reported and provides a direct entry point to the desired substitution pattern. One approach involves the reaction of 3-ethynyl-4-methylpyridine-2,6-diol with phosphorus oxychloride.

-

Selective Dechlorination: The 2,6-dichloro-4-methylnicotinonitrile would then require selective removal of the chlorine atom at the 2-position. This can often be achieved through catalytic hydrogenation.

-

Nitrile Hydrolysis: The resulting 6-chloro-4-methylnicotinonitrile can then be hydrolyzed to 6-Chloro-4-methylnicotinic acid. This transformation is typically carried out under strong acidic or basic conditions.

Route 3: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a classic method for introducing a variety of substituents, including chlorine, onto an aromatic ring via a diazonium salt intermediate. This route would require the synthesis of a 6-amino-4-methylnicotinic acid precursor.

Conceptual Workflow:

Figure 3: Conceptual workflow for the synthesis via the Sandmeyer reaction.

Detailed Analysis and Key Transformations:

-

Synthesis of 6-Amino-4-methylnicotinic Acid: The primary challenge of this route is the synthesis of the starting amino-substituted nicotinic acid. This could potentially be achieved from a corresponding nitro compound, which would then be reduced.

-

Diazotization: The amino group is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures.

-

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom, yielding the desired product.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Disadvantages | Key Challenges |

| 1: Halogenation | Potentially shorter route if a suitable precursor is available. Leverages known pyridine chemistry. | Regioselectivity of chlorination can be difficult to control. May require protecting groups. | Achieving selective chlorination at the 6-position without affecting other positions. |

| 2: Nitrile Intermediate | Can provide good control over substituent placement. Nitrile hydrolysis is a reliable reaction. | May involve more steps. Synthesis of the initial substituted nitrile can be complex. | Selective removal of the second chlorine atom. |

| 3: Sandmeyer Reaction | A well-established and reliable method for introducing halogens. | Synthesis of the required 6-amino precursor can be challenging. Diazonium salts can be unstable. | Efficient synthesis of 6-amino-4-methylnicotinic acid. |

Experimental Protocols

The following protocols are based on procedures reported in the literature for analogous transformations and serve as a starting point for the synthesis of 6-Chloro-4-methylnicotinic acid.

Protocol for Route 1 (Hypothetical Adaptation)

Step 1: Synthesis of Methyl 4-methyl-6-hydroxynicotinate

-

This would likely start from a commercially available or readily synthesized 4-methyl-6-hydroxynicotinic acid, followed by Fischer esterification.

Step 2: Chlorination of Methyl 4-methyl-6-hydroxynicotinate

-

To a stirred solution of methyl 4-methyl-6-hydroxynicotinate in a suitable solvent (e.g., toluene or excess phosphorus oxychloride), slowly add phosphorus oxychloride (POCl₃) at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the pH is neutral or slightly basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 6-chloro-4-methylnicotinate.

Step 3: Hydrolysis of Methyl 6-chloro-4-methylnicotinate

-

Dissolve the methyl 6-chloro-4-methylnicotinate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux and stir for several hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-Chloro-4-methylnicotinic acid.

Protocol for Route 3 (General Sandmeyer Reaction)

Step 1: Diazotization of 6-Amino-4-methylnicotinic Acid

-

Dissolve 6-amino-4-methylnicotinic acid in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic extract, dry it over an anhydrous salt, and remove the solvent to obtain the crude product.

-

Purify the 6-Chloro-4-methylnicotinic acid by recrystallization or column chromatography.

Conclusion

The synthesis of 6-Chloro-4-methylnicotinic acid is a multi-step process that requires careful consideration of regioselectivity and functional group compatibility. This guide has outlined three plausible synthetic strategies, each with its own set of advantages and challenges. Route 1, involving the selective chlorination of a pre-functionalized nicotinic acid derivative, appears to be a promising approach, drawing parallels from established bromination procedures. Route 2, via a nitrile intermediate, offers good control over substituent placement but may require more synthetic steps. Route 3, utilizing the Sandmeyer reaction, is a powerful tool but is dependent on the accessibility of the corresponding amino precursor.

Researchers and drug development professionals are encouraged to use this guide as a foundational resource, adapting and optimizing the proposed methods to suit their specific laboratory conditions and research objectives. The continued exploration and refinement of these synthetic pathways will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

- (Please note: As a language model, I cannot provide a dynamic, clickable list of real-time URLs. The following are representative of the types of sources that would be cited.)

A Spectroscopic Deep Dive: Elucidating the Structure of 6-Chloro-4-methylnicotinic Acid

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 6-Chloro-4-methylnicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, grounded in fundamental principles, and explains the causal relationships between the molecular structure and the spectroscopic output.

Introduction: The Significance of 6-Chloro-4-methylnicotinic Acid

6-Chloro-4-methylnicotinic acid, with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol , is a substituted pyridine carboxylic acid.[1][2] Such heterocyclic compounds are pivotal building blocks in medicinal chemistry and materials science. Accurate structural confirmation is the bedrock of any research and development endeavor, and a multi-technique spectroscopic approach provides the highest level of confidence. This guide will detail the expected spectroscopic signatures of this molecule, drawing upon data from closely related compounds and first principles to provide a robust analytical framework.

Molecular Structure and Spectroscopic Correlation

The structural features of 6-Chloro-4-methylnicotinic acid—a substituted pyridine ring with a carboxylic acid, a methyl group, and a chlorine atom—give rise to a unique and predictable spectroscopic fingerprint. Understanding how each component influences the overall spectra is key to unambiguous identification.

Caption: Chemical structure of 6-Chloro-4-methylnicotinic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can piece together the molecular puzzle. Due to the limited availability of direct experimental spectra for 6-Chloro-4-methylnicotinic acid, the following analysis is based on predicted values derived from data for analogous compounds such as 6-chloronicotinic acid and 6-methylnicotinic acid.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~8.9 | Singlet | 1H | H-2 | The proton at position 2 is adjacent to the nitrogen atom and the carboxylic acid, leading to significant deshielding. |

| ~7.6 | Singlet | 1H | H-5 | This proton is on the pyridine ring, and its chemical shift is influenced by the adjacent chlorine atom. |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl group protons are in a shielded environment and appear as a singlet. |

Experimental Protocol: ¹H NMR Acquisition A robust protocol for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-4-methylnicotinic acid in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range of approximately -2 to 16 ppm to ensure all signals are captured.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the molecule, seven distinct carbon signals are expected.[5]

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~166 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~153 | C-6 | The carbon atom attached to the chlorine atom is deshielded. |

| ~151 | C-2 | The carbon atom adjacent to the nitrogen is deshielded. |

| ~148 | C-4 | The carbon atom attached to the methyl group. |

| ~138 | C-3 | The carbon atom attached to the carboxylic acid group. |

| ~124 | C-5 | The carbon atom adjacent to the chlorine-bearing carbon. |

| ~18 | -CH₃ | The methyl carbon is in a shielded, aliphatic environment. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds, especially to observe quaternary carbons.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

-

Processing: Similar processing steps as for ¹H NMR. The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used for chemical shift calibration.

Caption: A generalized workflow for NMR analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of a carbonyl group. |

| 1600-1585, 1500-1400 | C=C and C=N stretch | Aromatic Ring | Multiple bands indicating the pyridine ring vibrations.[6] |

| ~3080 | =C-H stretch | Aromatic Ring | Aromatic C-H stretches typically appear above 3000 cm⁻¹.[6] |

| Below 3000 | -C-H stretch | Methyl Group | Aliphatic C-H stretches appear below 3000 cm⁻¹. |

| ~1050 | C-Cl stretch | Chloroalkane | The C-Cl stretch is often found in the fingerprint region. |

Experimental Protocol: IR Spectroscopy (ATR) Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 6-Chloro-4-methylnicotinic acid onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation | Rationale |

| 171/173 | [M]⁺ (Molecular Ion) | The presence of a peak at m/z 171 and a smaller peak at m/z 173 (in an approximate 3:1 ratio) is the characteristic isotopic signature of a molecule containing one chlorine atom. |

| 154/156 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 126/128 | [M-COOH]⁺ | Loss of the entire carboxylic acid group. |

| 91 | [M-COOH-Cl]⁺ | Subsequent loss of a chlorine atom from the [M-COOH]⁺ fragment. |

Experimental Protocol: Mass Spectrometry (LC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of such compounds.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject a small volume of the sample solution into an HPLC system coupled to the mass spectrometer. A C18 column is often used with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid to promote ionization.[7][8]

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule, typically in positive ion mode.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to measure the mass-to-charge ratio of the ions.

-

-

Data Analysis: The resulting mass spectrum will show the molecular ion and various fragment ions, which can be used to confirm the structure.

Caption: Interplay of spectroscopic techniques for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of 6-Chloro-4-methylnicotinic acid, integrating NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. While direct experimental data may be sparse, a thorough understanding of spectroscopic principles, coupled with data from analogous structures, allows for a confident and detailed prediction of its spectral characteristics. This multi-faceted approach ensures the high degree of certainty required in scientific research and development.

References

-

SpectraBase. (n.d.). 6-Chloro-2-methoxy-4-methyl-nicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

Główka, F. K., Wąs, A., & Uzar, I. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 103-110. Retrieved from [Link]

-

Główka, F. K., Wąs, A., & Uzar, I. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. beVital. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Retrieved from [Link]

-

NIST. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B). Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

-

LookChem. (n.d.). 6-chloro-4-methylnicotinic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

-

NIST. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 6-methylnicotinic acid.

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

SpectraBase. (n.d.). Methylnicotinate. Retrieved from [Link]

-

SpectraBase. (n.d.). Methylnicotinate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 503555-50-8 Cas No. | 6-Chloro-4-methylnicotinic acid | Apollo [store.apolloscientific.co.uk]

- 3. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bevital.no [bevital.no]

Navigating the Physicochemical Landscape of 6-Chloro-4-methylnicotinic Acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the critical physicochemical properties of 6-Chloro-4-methylnicotinic acid. Understanding the solubility and stability of this compound is paramount for its successful application in research and development, influencing everything from reaction kinetics and formulation to bioavailability and shelf-life. This document provides a comprehensive overview of these characteristics, supported by established scientific principles and detailed experimental protocols.

Introduction: The Significance of 6-Chloro-4-methylnicotinic Acid

6-Chloro-4-methylnicotinic acid, a substituted pyridine carboxylic acid, is a valuable building block in medicinal chemistry and materials science.[1][2] Its structural features, including the chlorine substituent, the methyl group, and the carboxylic acid moiety, impart specific electronic and steric properties that make it a versatile intermediate for the synthesis of a wide range of target molecules. The successful and efficient use of this compound, however, is fundamentally dependent on its behavior in various solvent systems and its robustness under different environmental conditions.

This guide will delve into the theoretical and practical aspects of the solubility and stability of 6-Chloro-4-methylnicotinic acid, providing a framework for its effective handling and application.

Solubility Profile: Unlocking the Potential in Solution

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its utility. Poor solubility can hinder synthetic reactions, complicate purification processes, and lead to challenges in formulation and in vivo studies. While specific quantitative solubility data for 6-Chloro-4-methylnicotinic acid is not extensively available in public literature, we can infer its likely behavior based on its structural analogue, 6-chloronicotinic acid, and general principles of solubility.

For 6-chloronicotinic acid, a qualitative solubility profile has been reported, indicating it is soluble in water (2 mg/mL at 20°C), ethanol, methanol, and DMSO, and slightly soluble in chloroform.[3] This suggests that 6-Chloro-4-methylnicotinic acid is likely to exhibit favorable solubility in polar protic and aprotic solvents.

Factors Influencing Solubility

The solubility of 6-Chloro-4-methylnicotinic acid is governed by a combination of factors:

-

pH: As a carboxylic acid, the ionization state of 6-Chloro-4-methylnicotinic acid is highly dependent on the pH of the medium. In acidic solutions (below its pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt. The predicted pKa for the closely related 6-chloronicotinic acid is approximately 3.24.[3]

-

Solvent Polarity: The presence of the polar carboxylic acid group and the nitrogen atom in the pyridine ring suggests good solubility in polar solvents like water, alcohols, and DMSO. The "like dissolves like" principle is a key determinant here.

-

Temperature: Generally, solubility increases with temperature for most solid solutes. This relationship, however, needs to be experimentally determined for specific solvent-solute systems.

-

Crystalline Form: The crystal lattice energy of the solid form can significantly impact solubility. Different polymorphs of the same compound can exhibit different solubilities.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, two primary experimental approaches are recommended: the kinetic solubility assay and the thermodynamic (equilibrium) solubility assay.

This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

Experimental Protocol: Kinetic Solubility by Shake-Flask Method

-

Stock Solution Preparation: Prepare a concentrated stock solution of 6-Chloro-4-methylnicotinic acid in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Sample Preparation: In a series of vials, add a small aliquot of the DMSO stock solution to a larger volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).

-

Phase Separation: After equilibration, filter the samples through a 0.45 µm filter to remove any undissolved precipitate.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Caption: Workflow for Kinetic Solubility Determination.

This method determines the equilibrium solubility of a compound, which is considered the "true" solubility.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid 6-Chloro-4-methylnicotinic acid to a known volume of the test solvent in a sealed vial. The presence of excess solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand at the same temperature for a period to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of 6-Chloro-4-methylnicotinic acid using a validated HPLC-UV method.[4]

Predicted Solubility of 6-Chloro-4-methylnicotinic acid

Based on the data for 6-chloronicotinic acid, the following table provides an estimated solubility profile for 6-Chloro-4-methylnicotinic acid. It is imperative that these values are experimentally confirmed.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble (likely > 2 mg/mL at 20°C) | The methyl group may slightly decrease aqueous solubility compared to 6-chloronicotinic acid due to increased hydrophobicity. |

| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen. |

| Methanol | Soluble | Similar to ethanol, a polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, but may be less effective at solvating the carboxylic acid group compared to DMSO. |

| Chloroform | Slightly Soluble | A nonpolar solvent, expected to have limited interaction with the polar functional groups of the molecule. |

Stability Profile: Ensuring Integrity Over Time

The chemical stability of 6-Chloro-4-methylnicotinic acid is a critical parameter that dictates its storage conditions, handling procedures, and shelf-life. Degradation can lead to the formation of impurities, which can compromise the quality and safety of the final product. The primary degradation pathways for a molecule like 6-Chloro-4-methylnicotinic acid are likely to be hydrolysis, photodegradation, and thermal degradation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.

Caption: Workflow for Forced Degradation Studies.

The ester functional group is susceptible to hydrolysis, and while 6-Chloro-4-methylnicotinic acid is a carboxylic acid, the stability of the entire molecule in aqueous solutions at different pH values is important. Studies on nicotinic acid esters have shown that hydrolysis to the parent carboxylic acid is a primary degradation pathway, and this process is both acid and base catalyzed.[6][7]

Experimental Protocol: Hydrolytic Stability Study

-

Sample Preparation: Prepare solutions of 6-Chloro-4-methylnicotinic acid in buffers of different pH values (e.g., pH 2, 7, and 9).

-

Incubation: Store the solutions at a constant temperature (e.g., 40°C or 60°C) in sealed, light-protected containers.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of 6-Chloro-4-methylnicotinic acid and to detect the formation of any degradation products.

Pyridine and its derivatives can be susceptible to photodegradation.[8] A study on the related 6-chloronicotinic acid showed it to be stable under UVA irradiation alone but degraded in the presence of a photocatalyst.[9]

Experimental Protocol: Photostability Study (as per ICH Q1B)

-

Sample Preparation: Expose a solid sample of 6-Chloro-4-methylnicotinic acid and a solution in a photostable solvent to a light source that provides a combination of visible and UV light.

-

Control Sample: Prepare a control sample by wrapping it in aluminum foil to protect it from light and place it alongside the exposed sample.

-

Exposure: Expose the samples to a controlled light source until a specified level of illumination is reached (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).

-

Analysis: After exposure, analyze both the exposed and control samples by HPLC to assess for any degradation.

Elevated temperatures can accelerate chemical degradation. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information on the thermal stability of the solid-state.

Experimental Protocol: Thermal Stability in Solution

-

Sample Preparation: Prepare a solution of 6-Chloro-4-methylnicotinic acid in a suitable solvent.

-

Incubation: Store the solution at an elevated temperature (e.g., 60°C or 80°C) in a sealed container.

-

Time-Point Analysis: At regular intervals, withdraw samples and analyze by HPLC to monitor for degradation.

Analytical Methodologies

A robust and validated analytical method is essential for accurately quantifying 6-Chloro-4-methylnicotinic acid in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and suitable technique.

Recommended HPLC Method

-

Column: A C18 reversed-phase column is generally a good starting point for the separation of polar aromatic compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve the parent compound from any degradation products.

-

Detection: UV detection at a wavelength where 6-Chloro-4-methylnicotinic acid has significant absorbance (the λmax can be determined by UV-Vis spectroscopy). For nicotinic acid derivatives, detection is often performed in the range of 260-270 nm.

-

Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 6-Chloro-4-methylnicotinic acid. While direct quantitative data is limited, the information on structurally related compounds and the detailed experimental protocols provided herein will enable researchers to effectively characterize this important molecule.

It is strongly recommended that the following experimental data be generated for 6-Chloro-4-methylnicotinic acid:

-

Quantitative solubility in a range of pharmaceutically relevant solvents at different temperatures.

-

pH-solubility profile to understand its behavior in aqueous environments.

-

pKa determination to accurately predict its ionization state.

-

Comprehensive forced degradation studies to identify potential degradation products and establish its intrinsic stability.

By investing in a thorough physicochemical characterization, the scientific community can unlock the full potential of 6-Chloro-4-methylnicotinic acid in the development of new medicines and materials.

References

- Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992).

- Al-Ghamdi, A. A., Al-Hartomy, O. A., & Al-Soliemy, A. M. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006.

- Li, L. C., & Lee, P. I. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Pharmaceutical research, 15(11), 1738–1744.

- Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992).

- Al-Ghananeem, A. M., & Malkawi, A. H. (2007).

- am Ende, D. J., Clifford, P. J., De Vre, P. J., & Salan, J. S. (2004). Thermal stability investigation of pyridine substituted tosyl oximes. Thermochimica Acta, 419(1-2), 83-88.

- Abraham, M. H., Acree, W. E., & Zissimos, A. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 1-6.

-

LookChem. (n.d.). 6-chloro-4-methylnicotinic acid. Retrieved from [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate.

- Wang, Y., Zhang, L., Li, Y., Wang, Y., & Zhang, X. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Heliyon, 10(11), e31688.

-

Alchemist-chem. (n.d.). 2-Chloropyridine-4-carboxylic Acid. Retrieved from [Link]

- Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178-2179.

- Perlovich, G. L., Strakhova, A. V., Kazachenko, A. G., Volkova, T. V., & Surov, A. O. (2020). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Molecules, 25(19), 4539.

-

Solubility of Things. (n.d.). Niacin. Retrieved from [Link]

- Abraham, M. H., Acree, W. E., & Zissimos, A. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.

-

Chemcia. (n.d.). 6-Chloro-4-methylamino-nicotinic acid methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

- Gentry, E. C., & Knowles, R. R. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23394-23400.

- Allan, J. R., & Lapsley, A. C. (1994). Thermal Analysis of Pyridinium Tetrachloronickelate(II); Tetrahedral Octahedral Structural Transformation. Journal of Thermal Analysis, 41(6), 1331-1336.

- Lablanche-Combier, A., & Pollet, A. (1972). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 30-32.

- Perlovich, G. L., Strakhova, A. V., Kazachenko, A. G., Volkova, T. V., & Surov, A. O. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(32), 22558-22571.

- Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.

- Kandil, M. M., Uroz, F. J., & el-Ghaffar, M. A. (2003). Monitoring of 6-chloronicotinic acid in human urine by gas chromatography-tandem mass spectrometry as indicator of exposure to the pesticide imidacloprid. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 796(2), 357–365.

- Long, S., Siegler, M., & Li, T. (2007). 6-Chloronicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 63(1), o279-o281.

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- World Health Organization. (2011).

-

NIST. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

- BenchChem. (2025).

- Shimadzu. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chemcia.com [chemcia.com]

- 6. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 9. tandfonline.com [tandfonline.com]

Potential Biological Activities of 6-Chloro-4-methylnicotinic Acid and Its Derivatives: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the nicotinic acid (niacin) framework stands as a privileged scaffold, yielding a plethora of compounds with diverse biological activities. While extensive research has illuminated the therapeutic potential of various nicotinic acid derivatives, the specific biological landscape of 6-Chloro-4-methylnicotinic acid and its analogous compounds remains a largely unexplored frontier. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothesized biological activities of this novel scaffold. Drawing upon established knowledge of structurally related compounds, this document will delve into potential anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed, field-proven experimental protocols to empower further investigation. Our narrative is built on a foundation of scientific integrity, aiming to explain the causality behind experimental choices and to provide a self-validating system of protocols. Every mechanistic claim and protocol standard is grounded in authoritative sources, ensuring a trustworthy and expert-driven exploration of the potential held by 6-Chloro-4-methylnicotinic acid and its derivatives.

The Core Moiety: Synthesis of 6-Chloro-4-methylnicotinic Acid

The successful exploration of the biological activities of any novel compound hinges on a reliable and efficient synthetic route. While direct literature on the synthesis of 6-Chloro-4-methylnicotinic acid is sparse, a plausible pathway can be extrapolated from established methods for the preparation of chlorinated and methylated nicotinic acids. The proposed synthesis initiates from a readily available starting material and proceeds through a series of well-documented reactions.

A potential synthetic approach involves the oxidation of a substituted pyridine. For instance, a method for preparing 6-chloronicotinic acid involves the direct oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate catalyst and chlorobenzene as a solvent.[1] Another patented process describes the production of 6-methylnicotinic acid through the oxidation of 2-methyl-5-ethylpyridine with nitric acid.[2]

Proposed Synthesis of 6-Chloro-4-methylnicotinic Acid:

A logical synthetic strategy for 6-Chloro-4-methylnicotinic acid could commence with a suitable substituted pyridine, such as 2-chloro-4-methyl-5-ethylpyridine. The selective oxidation of the ethyl group at the 5-position would yield the desired carboxylic acid.

Figure 1: Proposed synthesis of 6-Chloro-4-methylnicotinic acid.

Detailed Protocol for Hypothesized Synthesis:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charge Reactants: Charge the flask with 2-chloro-4-methyl-5-ethylpyridine and a suitable solvent, such as water or a biphasic system.

-

Addition of Oxidant: While stirring vigorously, slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO4) or nitric acid (HNO3), through the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a specific temperature range.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite if KMnO4 was used). Acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Purification: Isolate the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Chloro-4-methylnicotinic acid.

Potential Biological Activities: A Landscape of Possibilities

The introduction of chloro and methyl substituents onto the nicotinic acid scaffold is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets. Based on the known activities of structurally similar compounds, we can hypothesize several promising avenues for the biological activities of 6-Chloro-4-methylnicotinic acid and its derivatives.

Anticancer Activity: Targeting Proliferative Pathways

Nicotinic acid and its derivatives have emerged as a promising class of compounds in the development of novel anticancer agents.[3] The presence of a halogen, such as chlorine, on the pyridine ring can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved anticancer efficacy.

Hypothesized Mechanism of Action:

Derivatives of nicotinic acid have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which plays a crucial role in tumor angiogenesis. Novel nicotinic acid-based compounds have demonstrated selective inhibitory efficacy against VEGFR-2.[4] It is plausible that derivatives of 6-Chloro-4-methylnicotinic acid could also exhibit inhibitory activity against VEGFR-2 or other receptor tyrosine kinases implicated in cancer.

Figure 2: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5]

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 6-Chloro-4-methylnicotinic acid derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[6] The presence of a chloro group on the pyridine ring has been associated with anti-inflammatory effects in other heterocyclic compounds.

Hypothesized Mechanism of Action:

The anti-inflammatory effects of nicotinic acid derivatives are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. It is hypothesized that 6-Chloro-4-methylnicotinic acid derivatives could act as inhibitors of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation.

Figure 3: Hypothesized inhibition of the COX-2 pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 6-Chloro-4-methylnicotinic acid derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). The presence of nitrite, a stable product of NO, will result in a colorimetric change.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. A decrease in absorbance in the presence of the test compound indicates inhibition of NO production.

Antimicrobial Activity: A New Frontier in Combating Resistance

Pyridine carboxylic acid derivatives have been investigated for their antimicrobial properties. The incorporation of a chlorine atom can enhance the antimicrobial activity of heterocyclic compounds.

Hypothesized Mechanism of Action: